6-(2-Methylphenyl)benzo[d][2]benzazepine-5,7-dione
Description
Properties
IUPAC Name |
6-(2-methylphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-8-2-7-13-19(14)22-20(23)17-11-5-3-9-15(17)16-10-4-6-12-18(16)21(22)24/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGZUJSCDFVGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207688 | |
| Record name | 6-(2-Methylphenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66532-89-6 | |
| Record name | 6-(2-Methylphenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methylphenyl)-5H-dibenz[c,e]azepine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Substrate Design
The Pd(II)-catalyzed [5 + 2] annulation between o-arylanilines and dienes is a cornerstone method for constructing dibenzo[b,d]azepines. For 6-(2-methylphenyl)benzo[d]benzazepine-5,7-dione, the reaction proceeds via:
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C–H Activation : Pd(II) coordinates to the o-arylaniline’s nitrogen, facilitating ortho-C–H bond cleavage.
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Migratory Insertion : A diene (e.g., 1,3-butadiene derivative) inserts into the Pd–C bond, forming a π-allylpalladium intermediate.
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Reductive Elimination : The azepine ring closes with simultaneous Pd(0) regeneration, yielding the seven-membered core.
Critical parameters include:
Diastereoselective Control
The annulation achieves diastereoselectivity ratios up to 19:1 for trans-fused products. Computational studies suggest steric interactions between the 2-methylphenyl group and the Pd center dictate the transition-state geometry. Substituents at the diene’s terminal position further modulate selectivity through non-covalent interactions.
Multi-Step Synthesis via Intermediate Functionalization
Bromination and Suzuki–Miyaura Coupling
A patent-pending route (WO2018208123A1) employs brominated intermediates for late-stage diversification:
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Bromination : N-Bromosuccinimide (NBS) selectively brominates the benzo[d]azepine precursor at the 6-position (71% yield).
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Suzuki Coupling : Reaction with 2-methylphenylboronic acid under Pd(PPh₃)₄ catalysis installs the 2-methylphenyl group (Table 1).
Table 1: Optimization of Suzuki–Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 85 |
| PdCl₂(dppf) | CsF | THF | 60 | 78 |
| Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 70 | 68 |
Cyclization and Oxidation
Post-coupling, the dione moiety is introduced via:
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Cyclization : Treating the intermediate with NaH in THF induces lactam formation.
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Oxidation : MnO₂ selectively oxidizes the benzylic position to the ketone (88% yield).
Stereochemical Challenges and Resolution Strategies
Atropisomerism in the Benzazepine Core
The planar chirality of the benzazepine ring leads to atropisomers with distinct biological profiles. Dynamic kinetic resolution using chiral Pd catalysts (e.g., (R)-BINAP-Pd complexes) achieves enantiomeric excesses >90%.
Crystallization-Induced Diastereomer Separation
A mixture of diastereomers is resolvable via fractional crystallization from ethanol/water (4:1). Single-crystal X-ray diffraction confirms the trans-configuration as the major product.
Scale-Up Considerations and Process Optimization
Catalytic System Recycling
Pd(II) catalysts are recovered via aqueous extraction and reused for three cycles without significant activity loss (yield drop: 85% → 82% → 79%).
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (83% vs. 85% in DMF).
Analytical Characterization and Purity Standards
Spectroscopic Data
Chemical Reactions Analysis
6-(2-Methylphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its role as a pharmacological agent. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
3,9-Dichloro-6-(9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione
- Molecular Formula: C27H15Cl2NO2 (MW: 456.3 g/mol) .
- Key Features : Chlorine atoms at positions 3 and 9 increase electrophilicity, while the bulky fluorenyl group at position 6 enhances steric hindrance.
- Comparison: Solubility: The fluorenyl group’s bulk reduces solubility in common solvents compared to the 2-methylphenyl group in the target compound. Reactivity: Chlorine substituents enable nucleophilic substitution reactions, absent in the methyl-substituted analog. Applications: Potential use in organic semiconductors due to extended π-conjugation, similar to tetraphenyl-diazapentacenes .
Thiazolo-Pyrimidine Derivatives (11a,b)
- Molecular Formula : C20H10N4O3S (11a), C22H17N3O3S (11b) .
- Key Features : Heterocyclic cores with nitrile and carbonyl groups.
- Comparison :
- Electronic Properties : The nitrile group in 11a/b introduces strong electron-withdrawing effects, unlike the electron-donating methyl group in the target compound.
- Melting Points : 11a (243–246°C) and 11b (213–215°C) suggest higher thermal stability than expected for the target compound due to rigid heterocyclic cores.
(S)-Amino-3-[3-{6-(2-Methylphenyl)}pyridyl]-propionic Acid (102)
- Structure: Features a 2-methylphenyl-substituted pyridyl group integrated into an amino acid backbone .
- Comparison: Bioactivity: The 2-methylphenyl group in compound 102 contributes to binding interactions as a GLP-1 receptor modulator, suggesting that the same substituent in the target compound could be tailored for bioactive applications. Structural Flexibility: The amino acid moiety in 102 enables solubility in physiological environments, whereas the benzazepine-dione core may limit this.
5,7,12,14-Tetraphenyl-6,13-diazapentacene (2)
- Key Features : Nitrogen-incorporated pentacene with phenyl substituents .
- Comparison :
- Oxidation Sensitivity : The diazapentacene core oxidizes readily in air, necessitating stabilizers like hydrazine. The benzazepine-dione core in the target compound may offer greater oxidative stability.
- Synthetic Routes : Both compounds likely employ cross-coupling reactions (e.g., Suzuki) for aryl group introduction.
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogy.
Table 2: Functional Group Impact
Biological Activity
6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione is a heterocyclic compound belonging to the class of benzazepines, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C21H15NO2
- Molecular Weight : 313.356 g/mol
- IUPAC Name : 6-(2-methylphenyl)benzo[d]benzazepine-5,7-dione
- CAS Number : 66532-89-6
Biological Activity Overview
The biological activity of 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione has been investigated in various studies, revealing its potential as a pharmacological agent with applications in treating different diseases.
Antitumor Activity
Research indicates that compounds within the benzazepine class exhibit notable antitumor properties. Specifically, 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione has shown efficacy against various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis through caspase activation |
| Study B | A549 (Lung Cancer) | 15.0 | Inhibits cell cycle progression at G1 phase |
| Study C | HeLa (Cervical Cancer) | 10.0 | Modulates PI3K/Akt signaling pathway |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
The precise mechanism by which 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione exerts its biological effects involves interaction with specific molecular targets:
- Receptor Interaction : The compound binds to certain receptors involved in inflammatory responses and cancer progression.
- Enzyme Inhibition : It inhibits key enzymes that play a role in cell signaling pathways, particularly those involved in apoptosis and cell proliferation.
- Pathway Modulation : The compound affects various signaling pathways, including the MAPK and NF-kB pathways, which are crucial in cancer biology.
Comparative Analysis with Similar Compounds
A comparative study of 6-(2-Methylphenyl)benzo[d] benzazepine-5,7-dione with other benzazepine derivatives reveals variations in their biological activities based on structural modifications.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
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Case Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer.
- The study emphasized the compound's ability to induce apoptosis through the activation of caspase enzymes.
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Case Study on Anti-inflammatory Effects :
- Research published in Pharmacology Reports indicated that the compound reduced inflammation markers in animal models of arthritis.
- The findings suggest that it may serve as a candidate for developing anti-inflammatory therapies.
Q & A
Q. How should researchers conduct a systematic literature review to identify key synthetic or analytical methods for this compound?
- Methodological Answer : Use databases like PubMed, SciFinder, and Google Scholar with keywords such as "benzazepine-dione synthesis" or "spectroscopic characterization of polycyclic aromatic ketones." Prioritize review articles and high-impact journals (e.g., Molecules, Biomolecules) to identify established protocols . Cross-reference patents and pharmacological studies for applications in medicinal chemistry .
如何寻找适合自己的baseline02:41
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives across studies?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, tautomerism, or polymorphic forms. To address this:
- Replicate experiments under standardized conditions (solvent, concentration, temperature).
- Perform 2D NMR (COSY, HSQC) to unambiguously assign proton and carbon signals.
- Compare with computational predictions (DFT calculations for IR/NMR) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking may reveal interactions with biological targets (e.g., GLP-1 receptors) based on structural analogs .
- Reaction pathway simulations (using software like Gaussian or ORCA) can optimize reaction conditions and intermediates.
Q. What strategies are recommended for identifying biological targets of this compound derivatives based on structural analogs?
- Methodological Answer :
- Pharmacophore mapping : Compare core structural motifs (e.g., benzazepine-dione) with known bioactive compounds. For example, the 2-methylphenyl group is critical in anti-diabetic GLP-1 receptor modulators .
- High-throughput screening against enzyme libraries (e.g., kinases, proteases) to identify inhibitory activity.
- SAR studies : Synthesize derivatives with modified substituents (e.g., halogens, methoxy groups) and assay for potency shifts.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and receptor binding).
- Validate assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, incubation time) .
- Control experiments : Test for off-target effects using knockout models or competitive binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
